molecular formula C19H19Cl2N3O2 B11561665 N-(3,4-dichlorophenyl)-3-oxo-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}propanamide

N-(3,4-dichlorophenyl)-3-oxo-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}propanamide

Cat. No.: B11561665
M. Wt: 392.3 g/mol
InChI Key: UTFXHCSGTADWKA-SSDVNMTOSA-N
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Description

“N-(3,4-dichlorophenyl)-3-oxo-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}propanamide” is a synthetic organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dichlorophenyl)-3-oxo-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}propanamide” typically involves the condensation of a hydrazine derivative with an appropriate aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction may require an acid catalyst to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazone moiety.

    Reduction: Reduction reactions could target the carbonyl group or the hydrazone linkage.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its hydrazone moiety makes it a versatile intermediate in organic synthesis.

Biology

Biologically, hydrazones are known for their antimicrobial, antiviral, and anticancer properties. This compound could be studied for similar activities.

Medicine

In medicinal chemistry, the compound might be investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological activity. Generally, hydrazones can act by inhibiting enzymes, binding to DNA, or disrupting cellular processes. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)hydrazones: These compounds share a similar core structure and may exhibit comparable biological activities.

    Benzylidenehydrazones: These compounds also contain the hydrazone linkage and are studied for their diverse biological properties.

Uniqueness

What sets “N-(3,4-dichlorophenyl)-3-oxo-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}propanamide” apart is its specific substitution pattern, which could confer unique reactivity and biological activity compared to other hydrazones.

Properties

Molecular Formula

C19H19Cl2N3O2

Molecular Weight

392.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C19H19Cl2N3O2/c1-12(2)14-5-3-13(4-6-14)11-22-24-19(26)10-18(25)23-15-7-8-16(20)17(21)9-15/h3-9,11-12H,10H2,1-2H3,(H,23,25)(H,24,26)/b22-11+

InChI Key

UTFXHCSGTADWKA-SSDVNMTOSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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